2,3,4,5-Tetrafluorobenzonitrile
Overview
Description
2,3,4,5-Tetrafluorobenzonitrile is a chemical compound that is part of the broader class of tetrafluorobenzonitriles. These compounds are characterized by the presence of four fluorine atoms and a nitrile group attached to a benzene ring. The specific arrangement of fluorine atoms on the benzene ring can significantly influence the chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of tetrafluorobenzonitrile derivatives often involves the selective cleavage of C–F bonds in pentafluorobenzonitrile. For instance, the synthesis of 2,3,5,6-tetrafluorobenzonitrile-substituted dithiocarbamic acid esters is achieved through a one-pot two-step process that includes nucleophilic addition and substitution reactions . Similarly, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene .
Molecular Structure Analysis
The molecular structure of tetrafluorobenzonitrile derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, revealing a benzene ring with slight deviations from D6h symmetry . The crystal structure of 4-N,N-dimethylamino-2,3,5,6-tetrafluorobenzonitrile shows that the dimethylamino group is out of the plane of the aromatic ring, indicating a significant quinoid nature .
Chemical Reactions Analysis
Tetrafluorobenzonitrile derivatives can undergo various chemical reactions due to the presence of reactive sites such as the nitrile group and the fluorine atoms. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded derivatives . The title compounds in another study serve as versatile starting materials for the synthesis of other functionalized tetrasilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorobenzonitrile derivatives are influenced by the fluorine atoms and the nitrile group. The presence of fluorine atoms can lead to strong intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which affects the crystal packing and stability of these compounds . Electrochemical measurements have been used to investigate the redox properties of these compounds, which are relevant for their potential applications .
Scientific Research Applications
Synthesis and Material Science
2,3,4,5-Tetrafluorobenzonitrile has been extensively utilized in the field of synthetic chemistry and material science. For instance, it has been used in the facile synthesis of dithiocarbamic acid esters, which are promising intermediates for further transformation in various chemical processes (Yin et al., 2015). Additionally, its involvement in the synthesis of novel fluorinated poly(ether nitrile)s, which have applications in creating high-performance materials due to their exceptional solubility and thermal stability, highlights its significance in material science (Kimura et al., 2001).
Crystal Engineering and Photolysis Studies
In crystal engineering, 2,3,4,5-Tetrafluorobenzonitrile has been used to investigate intermolecular interactions in crystalline states and the formation of co-crystals. This research is crucial for understanding molecular alignment and properties in solid forms (Mariaca et al., 2006). Additionally, its role in photolysis studies, particularly in the high-yield nitrene insertion into unactivated C–H bonds, underscores its importance in photochemical reactions (Pandurangi et al., 1994).
Chemical Fixation and Ultrafast Charge Transfer
The compound has been instrumental in the efficient chemical fixation of carbon dioxide with aminobenzonitriles, leading to the synthesis of significant chemical structures like quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012). Moreover, it plays a vital role in ultrafast intramolecular charge transfer and internal conversion studies, providing insights into the fundamental dynamics of electron transfer in molecular systems (Galievsky et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrafluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGXIGJLCSEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344895 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluorobenzonitrile | |
CAS RN |
16582-93-7 | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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